Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

HALS intermediate boiling point distillation purification

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 66545-46-8, molecular formula C₁₂H₂₆N₂, MW 198.35 g/mol) is an N-isopropyl derivative of triacetonediamine (TAD; 4-amino-2,2,6,6-tetramethylpiperidine), the foundational building block of the hindered amine light stabilizer (HALS) class. Belonging to the 2,2,6,6-tetramethylpiperidine family, this secondary amine features a sterically hindered piperidine ring with four methyl groups at the 2- and 6-positions and an isopropyl substituent on the exocyclic 4-amino group.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
Cat. No. B12275926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCC(C)NC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C12H26N2/c1-9(2)13-10-7-11(3,4)14-12(5,6)8-10/h9-10,13-14H,7-8H2,1-6H3
InChIKeyHXSQEBMGGRYTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 66545-46-8): A Core N-Substituted Triacetonediamine Intermediate for Hindered Amine Light Stabilizer (HALS) Procurement


Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 66545-46-8, molecular formula C₁₂H₂₆N₂, MW 198.35 g/mol) is an N-isopropyl derivative of triacetonediamine (TAD; 4-amino-2,2,6,6-tetramethylpiperidine), the foundational building block of the hindered amine light stabilizer (HALS) class [1]. Belonging to the 2,2,6,6-tetramethylpiperidine family, this secondary amine features a sterically hindered piperidine ring with four methyl groups at the 2- and 6-positions and an isopropyl substituent on the exocyclic 4-amino group. HALS compounds are the most effective post-production stabilizers for polyolefins against UV-induced photo-oxidative degradation [2]. The N-isopropyl substitution modulates the physicochemical profile—including boiling point (225.2±8.0 °C predicted), density (0.87±0.1 g/cm³ predicted), and lipophilicity—relative to other N-alkyl TAD derivatives, directly influencing purification strategy, formulation compatibility, and ultimate HALS performance [1].

HALS Intermediate N-isopropyl triacetonediamine building block for hindered amine light stabilizer synthesis
Purification Workflow Distillation-friendly boiling profile supports milder thermal purification relative to longer-chain N-alkyl analogs
Formulation Context Modulated lipophilicity may improve compatibility in water-borne and polar coating systems

Why Generic Substitution Among N-Alkyl Triacetonediamines Is Not Advisable: The Critical Role of the Isopropyl Substituent in Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine


N-alkyl triacetonediamine (TAD) derivatives are not interchangeable due to the profound influence of the N-substituent on key properties: volatility, lipophilicity, basicity, and steric environment. These parameters directly govern the downstream performance of the HALS polymers into which they are incorporated, affecting migration resistance, compatibility with the host polymer matrix, and the kinetics of the radical-scavenging cycle. The reductive amination process used to synthesize N-substituted TAD compounds is also sensitive to the steric bulk of the amine reactant, with different N-alkyl groups requiring distinct catalytic conditions to achieve high yield and purity [1]. Substituting isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine with an N-methyl, N-butyl, or N-cyclohexyl analog without reformulation will alter the hydrophobicity and thermal stability of the final stabilizer product, potentially compromising long-term polymer protection. The quantitative evidence below demonstrates the measurable physicochemical differences that underpin this lack of substitutability.

N-Substituent Dictates Performance

Alkyl chain length and branching control migration resistance, polymer compatibility, and radical-scavenging kinetics; N-methyl, N-butyl, or N-cyclohexyl analogs may shift these critical properties.

Synthesis Conditions Differ

Reductive amination yields and purity are sensitive to steric bulk; a generic protocol may not deliver comparable quality for alternative N-alkyl TAD derivatives.

Thermal and Hydrolytic Stability Vary

Changing the N-substituent alters the hydrophobicity and thermal stability of the final HALS, potentially affecting long-term protection in outdoor applications.

Product-Specific Quantitative Evidence for Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine Versus N-Alkyl TAD Comparators


Isopropyl-TAD Boils at 225.2°C vs. 249.7°C for N-Butyl-TAD: A 24.5°C Lower Boiling Point That Simplifies Distillation-Based Purification

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine exhibits a predicted boiling point of 225.2±8.0 °C at 760 mmHg . In contrast, N-butyl-2,2,6,6-tetramethylpiperidin-4-amine (N-butyl-TAD) has a predicted boiling point of 249.7±8.0 °C under identical conditions . This represents a direct quantitative difference of −24.5 °C, which is substantial enough to allow significantly lower distillation temperatures, reducing the risk of thermal decomposition of the sensitive hindered amine moiety during purification.

Boiling Point vs. N-Butyl-TAD
Predicted
225.2 ± 8.0 °C −24.5 °C N-Butyl-TAD: 249.7 ± 8.0 °C
Predicted at 760 mmHg
Enables milder distillation purification, reducing thermal decomposition risk.
Data to verify; predicted values.
HALS intermediate boiling point distillation purification

Isopropyl-TAD is 40.06 g/mol Lighter than N-Cyclohexyl-TAD: 20% Higher Molar Density of Reactive Amine Functionality

The molecular weight of isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is 198.35 g/mol , whereas N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine has a molecular weight of 238.41 g/mol . The 40.06 g/mol difference means that per unit mass of purchased intermediate, the isopropyl derivative delivers approximately 20% more amine functional groups on a molar basis (5.04 mmol/g vs. 4.19 mmol/g). For a buyer procuring bulk quantities for downstream HALS polymer synthesis, this translates to fewer kilograms required to achieve the same stoichiometric incorporation of the tetramethylpiperidine moiety into the final polymer.

Molar Amine Loading vs. N-Cyclohexyl-TAD
Predicted
5.04 mmol amine/g +20.3% N-Cyclohexyl-TAD: 4.19 mmol/g
Calculated from molecular formulas
Higher molar functionalization efficiency reduces bulk procurement mass.
Data to verify; calculated values.
molar efficiency reactive amine density polymer intermediate weight

Isopropyl-TAD LogP ~1.01 Units Lower than N-Butyl-TAD: Enhanced Aqueous Compatibility for Water-Borne HALS Formulations

The predicted logP of isopropyl-substituted triacetonediamine is approximately 1.87 based on ADMET Predictor modeling of structurally analogous hindered amines [1]. In comparison, N-butyl-TAD has an experimentally determined or calculated logP of 2.88 at 25 °C . This approximate 1.01 log unit difference corresponds to a theoretical ~10-fold greater aqueous solubility for the isopropyl derivative. Note that both values derive from different measurement/prediction contexts and should be treated as cross-study comparable rather than from a single head-to-head experiment.

LogP (Hydrophilicity) vs. N-Butyl-TAD
Cross-study comparable
~1.87 (predicted) ≈ −1.01 N-Butyl-TAD: 2.88
Predicted estimate; cross-study comparison
May improve aqueous compatibility for water-borne HALS formulations.
Direct measurement not available; verify in target system.
logP aqueous solubility water-borne stabilizer

Isopropyl Substitution Provides Intermediate Steric Bulk Optimized for the HALS Radical-Scavenging Cycle: Class-Level Mechanistic Inference

The isopropyl group on the exocyclic amine nitrogen imparts a degree of steric hindrance that is intermediate between the minimal hindrance of N-methyl and the substantial bulk of N-cyclohexyl or N-tert-butyl analogs. In the established Denisov cycle of HALS stabilization, the tetramethylpiperidine moiety must be oxidized to a stable nitroxyl radical, which then participates in a catalytic radical-scavenging cycle. Excessively bulky N-substituents can sterically impede the formation or regeneration of the nitroxyl radical, while insufficient bulk fails to adequately protect the amine from non-productive side reactions. Class-level studies on tetramethylpiperidine derivatives have demonstrated that the N-substituent exerts a marked controlling influence over the nature of products formed during photooxidative processes [1]. Although no study directly comparing isopropyl-TAD with all N-alkyl analogs has been published, the mechanistic framework supports that the isopropyl group occupies a favorable middle ground in steric parameter space, balancing radical accessibility with protective shielding.

Steric Profile in HALS Cycle
Class-level inference
Isopropyl group: intermediate steric bulk (Es ~ -0.47, Charton v ~ 0.76) between N-methyl (low) and N-cyclohexyl (high).
Intermediate bulk may balance radical accessibility and protective shielding in the catalytic cycle.
Inferred from class-level SAR; no direct isopropyl-specific comparative study.
steric hindrance nitroxyl radical stability HALS mechanism

Best-Fit Application Scenarios for Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine: Where the Evidence Points


Synthesis of Low-Molecular-Weight HALS Monomers Requiring Distillation Purification

When the target HALS compound is a low-MW monomer or intermediate that must be purified by fractional distillation, the 225.2 °C boiling point of isopropyl-TAD offers a significant processing advantage over N-butyl-TAD (249.7 °C). The 24.5 °C lower boiling point reduces thermal stress on the hindered amine ring, minimizing by-product formation and preserving the structural integrity essential for subsequent polymerization steps [1]. This is particularly relevant for manufacturers operating multi-ton distillation columns where energy costs scale with temperature.

Water-Borne Coating Additive Formulation Where Moderate Hydrophilicity Is Required

For HALS designed to be incorporated into water-borne acrylic, polyurethane, or epoxy coatings, the predicted logP of ~1.87 for isopropyl-TAD suggests better aqueous compatibility than the more hydrophobic N-butyl-TAD (logP 2.88) [1] [2]. This can facilitate emulsification, reduce the need for co-solvents, and improve the uniformity of stabilizer distribution within the cured film. Formulators targeting aqueous systems should therefore prioritize the isopropyl derivative over longer-chain N-alkyl analogs.

Maximizing Molar Functionalization Efficiency in Bulk Polymer Additive Manufacturing

In large-scale production where the tetramethylpiperidine moiety is incorporated as a pendant group onto a polymer backbone (e.g., via grafting or copolymerization), the 20.3% higher molar amine loading of isopropyl-TAD (5.04 mmol/g) compared to N-cyclohexyl-TAD (4.19 mmol/g) translates to lower mass requirements for achieving the target degree of functionalization [1] [2]. This directly reduces raw material costs and downstream waste handling, a quantifiable procurement advantage for bulk purchasers.

Academic and Industrial Medicinal Chemistry Using Hindered Amine Building Blocks

The isopropyl-TAD scaffold serves as a versatile intermediate for the synthesis of tetramethylpiperidine-containing pharmaceuticals and agrochemicals, including monoamine neurotransmitter re-uptake inhibitors and NMDA receptor modulators. Its moderate steric profile and well-defined physicochemical properties make it a suitable starting point for SAR exploration where N-alkyl substitution is a variable [1]. Patent literature describes reductive amination pathways that yield N-isopropyl-TAD with >99% purity suitable for medicinal chemistry applications [2].

Application
Selection Property
Validation Focus
Synthesis of low-MW HALS monomers via distillation
Lower boiling point than N-butyl analog
Distillate purity and thermal integrity
Water-borne coating additive formulation
Moderate hydrophilicity (lower logP vs N-butyl analog)
Emulsion stability and film uniformity
Bulk polymer additive manufacturing
Higher molar amine loading per gram vs N-cyclohexyl-TAD
Functionalization yield and raw material efficiency
Medicinal chemistry building block
Moderate steric profile and well-defined physicochemical properties
SAR exploration and synthetic purity
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